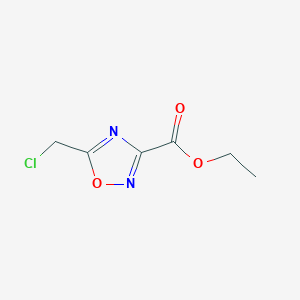

Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3/c1-2-11-6(10)5-8-4(3-7)12-9-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTFGCQEAOOQAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654863 | |

| Record name | Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009620-97-6 | |

| Record name | Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate

Abstract

This technical guide provides an in-depth, research-level overview of the synthesis of Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate, a highly versatile heterocyclic building block in modern drug discovery. The 1,2,4-oxadiazole core is a valued scaffold in medicinal chemistry, often serving as a bioisosteric replacement for amide or ester functionalities to enhance metabolic stability and modulate physicochemical properties.[1][2][3] This document details a robust synthetic pathway, starting from common precursors, and elucidates the chemical principles and experimental considerations behind each step. We present a validated, step-by-step protocol for the core cyclization reaction, methods for purification, and a full analytical characterization of the target compound. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to utilize this valuable intermediate in their synthetic programs.

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring system is a five-membered heterocycle that has garnered significant attention in pharmaceutical research.[4][5] Its rigid structure and metabolic stability make it an excellent bioisostere for esters and amides, functionalities often prone to enzymatic hydrolysis in vivo.[1][3] By replacing a labile group with a 1,2,4-oxadiazole, medicinal chemists can improve a drug candidate's pharmacokinetic profile without sacrificing the key interactions required for biological activity.[1]

The target molecule, this compound, is of particular strategic importance. It incorporates two distinct points for chemical diversification:

-

The 5-(chloromethyl) group: A reactive electrophilic handle, ideal for nucleophilic substitution reactions to introduce a wide array of functional groups and build molecular complexity.

-

The 3-(ethyl carboxylate) group: An ester that can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, providing another vector for structural modification.

This dual functionality makes the title compound a powerful platform for the rapid generation of compound libraries aimed at discovering novel therapeutic agents.[6][7]

Retrosynthetic Analysis and Synthetic Strategy

The most common and reliable method for constructing the 3,5-disubstituted 1,2,4-oxadiazole ring involves the condensation and subsequent cyclodehydration of an amidoxime with an activated carboxylic acid derivative.[4][8][9] Our retrosynthetic analysis disconnects the target molecule across the O1-C5 and N2-C3 bonds, leading to two key precursors: Ethyl 2-chloroacetamidoxime and an activated form of monoethyl oxalate, specifically Ethyl chlorooxoacetate (Ethyl oxalyl chloride) .

Caption: Retrosynthetic disconnection of the target compound.

This strategy is advantageous as it builds the core heterocycle from readily available or easily synthesized starting materials. The critical step is the selective acylation of the amidoxime hydroxyl group, followed by an intramolecular cyclization and dehydration to furnish the stable aromatic oxadiazole ring.

Synthesis of Precursor: Ethyl 2-chloroacetamidoxime

The first key intermediate is synthesized from chloroacetonitrile and hydroxylamine.

Experimental Protocol: Synthesis of Ethyl 2-chloroacetamidoxime

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium carbonate (0.6 eq) in a 1:1 mixture of ethanol and water.

-

Addition of Nitrile: Cool the solution to 10-15 °C in an ice bath. Add chloroacetonitrile (1.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 20 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extraction: Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Evaporate the solvent under reduced pressure to yield Ethyl 2-chloroacetamidoxime as a crude solid, which can be used in the next step without further purification or recrystallized from a suitable solvent system like ethyl acetate/hexanes if necessary.

Core Synthesis: Formation of the 1,2,4-Oxadiazole Ring

The cornerstone of this synthesis is the reaction between the prepared amidoxime and ethyl chlorooxoacetate. This reaction proceeds via an O-acylation followed by a base-promoted cyclodehydration.

Caption: Overall workflow for the oxadiazole ring formation.

Causality Behind Experimental Choices

-

Acylating Agent: Ethyl chlorooxoacetate (mono-ethyl oxalyl chloride) is the ideal reagent.[10] It is highly electrophilic at the acyl chloride carbon, ensuring rapid and selective reaction with the nucleophilic hydroxyl group of the amidoxime over the less reactive amino group. Using oxalyl chloride itself would lead to undesired side reactions.[11][12]

-

Base: A non-nucleophilic organic base such as pyridine or triethylamine is crucial. Its primary role is to scavenge the hydrochloric acid (HCl) generated during the initial acylation, driving the reaction to completion and preventing protonation of the amidoxime.

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent solvent choices. They are aprotic, preventing side reactions with the acyl chloride, and effectively dissolve the starting materials.

-

Temperature: The initial acylation is typically performed at 0 °C to control the exothermic reaction. The subsequent cyclization can then be carried out at room temperature or with gentle heating to promote the dehydration step.[8]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of Ethyl 2-chloroacetamidoxime (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (N₂ or Argon), add pyridine (1.2 eq). Cool the mixture to 0 °C using an ice-water bath.

-

Addition of Acyl Chloride: Add a solution of ethyl chlorooxoacetate (1.1 eq) in anhydrous DCM dropwise to the cooled mixture over 30-45 minutes.[13] Maintain the temperature at 0 °C during the addition.

-

Cyclization: After complete addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The O-acylamidoxime intermediate forms and subsequently cyclizes. For complete dehydration, the mixture can be gently refluxed if monitoring indicates a slow reaction.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure title compound.

Characterization and Data

The final product should be characterized thoroughly to confirm its identity and purity.

| Analytical Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.7 ppm (s, 2H, -CH₂Cl); δ ~4.5 ppm (q, 2H, -OCH₂CH₃); δ ~1.4 ppm (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~170 ppm (C₅); δ ~160 ppm (C₃); δ ~158 ppm (Ester C=O); δ ~63 ppm (-OCH₂CH₃); δ ~35 ppm (-CH₂Cl); δ ~14 ppm (-OCH₂CH₃) |

| Mass Spec. (ESI+) | Calculated for C₆H₇ClN₂O₃ [M+H]⁺: 191.02. Found: 191.02.[14] |

| FT-IR (KBr, cm⁻¹) | ~1740 (C=O, ester), ~1600 (C=N), ~1250 (C-O stretch), ~750 (C-Cl stretch) |

| Appearance | Colorless to pale yellow oil or low-melting solid. |

Safety Considerations

-

Ethyl Chlorooxoacetate: This reagent is a corrosive lachrymator and is water-sensitive.[13] All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Chlorinated Solvents & Reagents: Dichloromethane and chloroacetonitrile are toxic and should be handled with care. Avoid inhalation and skin contact.

-

Pressure: The reaction between the amidoxime and acyl chloride generates HCl gas, which is neutralized by the base. Ensure the reaction is not conducted in a sealed vessel to avoid pressure buildup.

Applications in Drug Discovery

The synthesized this compound is a launchpad for creating diverse molecular libraries. The chloromethyl group is readily displaced by a variety of nucleophiles (amines, thiols, alcohols, etc.), enabling the exploration of the chemical space around the C5 position.

Caption: Further functionalization via nucleophilic substitution.

Conclusion

This guide outlines a reliable and well-precedented synthetic route to this compound. By understanding the underlying reaction mechanisms and the rationale for the selection of reagents and conditions, researchers can confidently produce this valuable building block. The strategic combination of a stable heterocyclic core with two orthogonal functional handles makes this compound an exceptionally useful tool for accelerating hit-to-lead campaigns in modern medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. mdpi.com [mdpi.com]

- 6. ipbcams.ac.cn [ipbcams.ac.cn]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl chlorooxoacetate 98 4755-77-5 [sigmaaldrich.com]

- 11. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 12. Reactions of oxalyl chloride with 1,2-cycloalkanediols in the presence of triethylamine. | Semantic Scholar [semanticscholar.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. PubChemLite - this compound (C6H7ClN2O3) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate

Abstract

Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. Its structure uniquely combines the biologically relevant 1,2,4-oxadiazole core with two key functional groups: an ethyl ester at the 3-position and a highly reactive chloromethyl group at the 5-position. The 1,2,4-oxadiazole ring is a well-established bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1][2] The chloromethyl group serves as a versatile synthetic handle, enabling a wide range of nucleophilic substitution reactions to build molecular complexity. This guide provides an in-depth analysis of the compound's physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity, with a focus on its application as a pivotal building block for drug discovery and development.

Physicochemical and Structural Properties

This compound is a multifunctional organic molecule whose properties are derived from its distinct structural components. Commercially available as a liquid, this compound's key identifiers and properties are summarized below.[3][4]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1009620-97-6 | [5][6][7] |

| Molecular Formula | C₆H₇ClN₂O₃ | [3][8] |

| Molecular Weight | 190.58 g/mol | [3][4] |

| Physical State | Liquid | [4] |

| Purity (Typical) | ≥95-97% | [3][4] |

| InChIKey | AUTFGCQEAOOQAR-UHFFFAOYSA-N | [8] |

| Canonical SMILES | CCOC(=O)C1=NOC(CCl)=N1 | [8] |

Molecular Structure

The molecule's architecture features a five-membered 1,2,4-oxadiazole ring, which is aromatic and electron-deficient. This core is substituted at the C3 position with an ethyl carboxylate group and at the C5 position with a chloromethyl group, the primary center for synthetic modification.

Spectroscopic Profile

While specific experimental spectra are not widely published, a detailed profile can be predicted based on the known structure and data from analogous compounds.[9][10] This information is critical for reaction monitoring and structural confirmation.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / m/z |

| ¹H NMR | Ethyl CH₃ (triplet) | ~1.4 ppm |

| Ethyl CH₂ (quartet) | ~4.4 ppm | |

| Chloromethyl CH₂ (singlet) | ~4.8 ppm | |

| ¹³C NMR | Ethyl CH₃ | ~14 ppm |

| Chloromethyl CH₂ | ~35 ppm | |

| Ethyl CH₂ | ~63 ppm | |

| C3-Ester Carbonyl | ~158 ppm | |

| C5-Ring Carbon | ~165 ppm | |

| C3-Ring Carbon | ~175 ppm | |

| MS (ESI+) | [M+H]⁺ | 191.02 |

| [M+Na]⁺ | 213.00 |

Rationale: The chemical shifts for the protons are estimated based on standard values, with downfield shifts accounted for by the electron-withdrawing effects of the ester and oxadiazole ring. The chloromethyl protons are expected to be the most downfield of the aliphatic signals due to the electronegativity of both the chlorine atom and the adjacent C5 carbon of the heterocyclic ring. Mass spectrometry data for protonated and sodiated adducts are derived from predicted values.[8]

Synthesis and Mechanistic Insight

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most common and versatile strategy involves the cyclocondensation of an amidoxime with a carboxylic acid or its activated derivative.[11][12]

Representative Synthetic Protocol: Cyclocondensation

This protocol describes a plausible synthesis based on the reaction between ethyl 2-amino-2-(hydroxyimino)acetate (an amidoxime) and chloroacetyl chloride (an activated carboxylic acid derivative).

-

Reaction Setup: To a stirred solution of ethyl 2-amino-2-(hydroxyimino)acetate (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF) at 0 °C, add a non-nucleophilic base such as triethylamine (1.1 eq).

-

Acylation: Add chloroacetyl chloride (1.05 eq) dropwise to the solution, maintaining the temperature at 0 °C. The base is crucial here as it neutralizes the HCl byproduct, preventing protonation of the starting material and driving the reaction forward.

-

Cyclization: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The intermediate O-acyl amidoxime undergoes spontaneous or heat-induced cyclodehydration to form the 1,2,4-oxadiazole ring.

-

Work-up and Purification: Upon completion (monitored by TLC), the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using silica gel column chromatography to yield the final product.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the reactivity of its chloromethyl group. The carbon atom of the -CH₂Cl moiety is highly electrophilic, making it an excellent substrate for nucleophilic substitution (Sₙ2) reactions.

Nucleophilic Substitution Reactions

The chlorine atom is a good leaving group, readily displaced by a wide variety of soft and hard nucleophiles. This reaction pathway allows for the facile introduction of diverse functional groups at the 5-position, making the title compound a powerful intermediate for constructing libraries of new chemical entities. Studies on analogous 3-aryl-5-chloromethyl-1,2,4-oxadiazoles have demonstrated successful reactions with thiols to form thioethers.[1] This principle extends to many other nucleophiles.

Common Nucleophiles and Resulting Products:

-

Thiols (R-SH): Lead to thioethers (R-S-CH₂-).

-

Amines (R₂NH): Form substituted aminomethyl derivatives (R₂N-CH₂-).

-

Azide (N₃⁻): Yields azidomethyl compounds, which can be further reduced to primary amines.

-

Alcohols/Phenols (R-OH): Produce ether linkages (R-O-CH₂-).

-

Cyanide (CN⁻): Extends the carbon chain, forming a nitrile.

Experimental Workflow: General Protocol for Thioether Synthesis

This protocol provides a self-validating system for executing a nucleophilic substitution reaction, based on established methodologies for similar substrates.[1]

-

Reactant Preparation: In a round-bottom flask, dissolve the desired thiol (1.1 eq) in a polar aprotic solvent like DMF or acetonitrile.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq), to deprotonate the thiol and generate the more nucleophilic thiolate anion in situ. Stir for 15-20 minutes at room temperature.

-

Electrophile Addition: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Heat the reaction to 50-60 °C and monitor its progress using TLC. The disappearance of the starting material spot indicates completion.

-

Purification: After cooling, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final thioether product is purified by column chromatography.

Applications in Drug Discovery

The 1,2,4-oxadiazole scaffold is of paramount importance in modern medicinal chemistry.[13][14] Its derivatives are associated with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and nematicidal properties.[13][15][16]

A key reason for its prevalence is its role as a bioisostere—a metabolically stable replacement for ester and amide groups.[1][2] This substitution can enhance a drug candidate's resistance to enzymatic degradation by esterases and amidases, thereby improving its in vivo half-life and overall pharmacokinetic profile.

This compound serves as an ideal starting point for exploring this chemical space. By leveraging the Sₙ2 reactivity of the chloromethyl group, researchers can rapidly synthesize and screen large libraries of novel compounds, attaching various pharmacophores to the oxadiazole core to probe structure-activity relationships (SAR) for a given biological target.

Conclusion

This compound is a high-value chemical intermediate characterized by a stable, biologically relevant heterocyclic core and a highly reactive synthetic handle. Its predictable reactivity, particularly in nucleophilic substitution reactions, makes it an essential tool for medicinal chemists and drug development professionals. The ability to easily diversify the C5 position allows for the systematic optimization of lead compounds, solidifying this molecule's role as a cornerstone building block in the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biocompare.com [biocompare.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 6. This compound | 1009620-97-6 [chemicalbook.com]

- 7. This compound | 1009620-97-6 [sigmaaldrich.com]

- 8. PubChemLite - this compound (C6H7ClN2O3) [pubchemlite.lcsb.uni.lu]

- 9. ijbr.com.pk [ijbr.com.pk]

- 10. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis | MDPI [mdpi.com]

- 11. soc.chim.it [soc.chim.it]

- 12. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 13. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Methodological Guide to Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate for Drug Discovery Professionals

Abstract: This technical guide provides a detailed spectroscopic and methodological overview of Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate, a heterocyclic compound of significant interest to the pharmaceutical and life sciences sectors. The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, frequently utilized as a metabolically stable bioisostere for ester and amide functionalities, and is present in a wide array of biologically active agents.[1][2] This document serves as a practical resource for researchers, scientists, and drug development professionals, offering an in-depth analysis of the predicted spectroscopic profile of the title compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines robust, step-by-step protocols for the acquisition and analysis of this data, ensuring structural verification and purity assessment. The integration of predictive data with validated methodologies aims to empower research teams in the synthesis, characterization, and application of this valuable chemical building block.

Part 1: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered substantial attention in drug discovery for its versatile chemical properties and broad pharmacological potential.[2][3] Its utility as a bioisosteric replacement for esters and amides allows medicinal chemists to circumvent common metabolic liabilities, such as hydrolysis by esterases, thereby improving the pharmacokinetic profile of drug candidates.[1] Compounds incorporating this moiety have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5]

This compound (CAS No: 1009620-97-6) is a bifunctional building block.[6] It features the stable 1,2,4-oxadiazole core, an ethyl carboxylate group at the 3-position, and a reactive chloromethyl group at the 5-position. This unique combination of functional groups makes it an ideal starting point for library synthesis and the development of novel therapeutic agents, allowing for diverse chemical modifications.

Caption: Molecular Structure of the Title Compound.

Part 2: Predicted Spectroscopic Profile for Structural Elucidation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the ethyl and chloromethyl moieties. The absence of protons directly on the oxadiazole ring simplifies the spectrum significantly.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 4.45 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom, resulting in a downfield shift. The signal is split into a quartet by the neighboring methyl protons. |

| ~ 4.90 | Singlet (s) | 2H | -CH₂ -Cl | The methylene protons are strongly deshielded by both the adjacent electronegative chlorine atom and the oxadiazole ring, leading to a significant downfield shift. The absence of adjacent protons results in a singlet. |

| ~ 1.42 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl group are in a typical aliphatic region and are split into a triplet by the adjacent methylene protons. |

Rationale derived from typical chemical shifts of ethyl esters and chloromethyl groups attached to heterocyclic systems.[7][8][9]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. Six distinct signals are predicted, corresponding to each unique carbon atom in the structure.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 175.0 | C5 (Oxadiazole) | The C5 carbon, bonded to the chloromethyl group and two heteroatoms (N, O), is expected to be significantly downfield. |

| ~ 165.0 | C3 (Oxadiazole) | The C3 carbon, attached to the ester group, is also in a deshielded environment within the heterocyclic ring. |

| ~ 158.0 | C =O (Ester) | The carbonyl carbon of the ester group characteristically appears in this downfield region. |

| ~ 63.0 | -O-CH₂ -CH₃ | The ester methylene carbon is deshielded by the adjacent oxygen atom. |

| ~ 38.0 | -CH₂ -Cl | The chloromethyl carbon is shifted downfield due to the electronegative chlorine atom. |

| ~ 14.0 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group appears in the typical upfield aliphatic region. |

Rationale based on analysis of similar oxadiazole and heterocyclic ester structures.[7][10][11]

Infrared (IR) Spectroscopy

The IR spectrum is instrumental for identifying the key functional groups present in the molecule. The analysis focuses on characteristic stretching frequencies.

Table 3: Predicted Key IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| ~ 1745 | C=O Stretch | Ethyl Ester | A strong, sharp absorption band typical for the carbonyl group in an α,β-unsaturated or aromatic ester. |

| ~ 1620 | C=N Stretch | Oxadiazole Ring | Characteristic stretching frequency for the carbon-nitrogen double bond within the heterocyclic ring. |

| ~ 1450 - 1550 | Ring Stretching | Oxadiazole Ring | A series of bands corresponding to the vibrations of the entire heterocyclic ring structure. |

| ~ 1250 | C-O Stretch | Ester Linkage | Strong absorption from the C-O single bond stretching of the ester group. |

| ~ 1050 | N-O Stretch | Oxadiazole Ring | A characteristic band for the nitrogen-oxygen single bond within the oxadiazole ring. |

| ~ 750 | C-Cl Stretch | Chloromethyl Group | A moderate to strong band in the fingerprint region indicating the presence of a carbon-chlorine bond. |

Rationale based on established IR correlation tables and spectral data of related oxadiazole compounds.[8][12][13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): The molecular weight of the compound is 190.58 g/mol .[6][14] In a high-resolution mass spectrum, the exact mass would be observed. A crucial feature will be the isotopic pattern of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes will result in two peaks for the molecular ion: M⁺ at m/z ≈ 190 and M+2 at m/z ≈ 192, with a characteristic intensity ratio of approximately 3:1.

-

Key Fragmentation Pathways: Electron impact (EI) or collision-induced dissociation (CID) is expected to cause fragmentation of the molecule. The most probable fragmentation pathways for 1,2,4-oxadiazoles involve the cleavage of the heterocyclic ring.[15]

Caption: Predicted Major Fragmentation Pathways in MS.

Part 3: Standard Operating Protocols for Spectroscopic Analysis

To ensure the generation of high-quality, reproducible data, the following protocols are recommended for the characterization of synthesized this compound.

Protocol 1: NMR Spectroscopy

This protocol ensures high-resolution spectra for unambiguous structural assignment.

Workflow: NMR Analysis

Caption: Standard Workflow for NMR Sample Preparation and Analysis.

Causality and Trustworthiness: Using a high-purity deuterated solvent like CDCl₃ minimizes interference from solvent protons.[7] Tetramethylsilane (TMS) provides a universally recognized zero-point reference, ensuring data comparability across different instruments. A field strength of 400 MHz or higher is recommended to achieve sufficient signal dispersion for accurate multiplicity analysis.

Protocol 2: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

ATR-FTIR is a rapid and reliable method for analyzing solid or liquid samples with minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the sample directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Self-Validation: This method is inherently self-validating as the background scan corrects for atmospheric and instrumental variations, and the direct contact measurement ensures a consistent path length.[13]

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique ideal for polar molecules, providing clear molecular ion data with minimal fragmentation.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings (Positive Ion Mode):

-

Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

-

Optimize nebulizer gas pressure and drying gas flow/temperature to achieve a stable spray and efficient desolvation.

-

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

MS/MS Analysis (Optional): To confirm fragmentation patterns, select the molecular ion (m/z 190) as the precursor ion and acquire a product ion scan by applying collision energy.

Part 4: Conclusion

The structural elucidation of this compound is definitively achieved through a coordinated application of modern spectroscopic techniques. NMR spectroscopy confirms the precise proton and carbon connectivity, IR spectroscopy verifies the presence of key functional groups, and mass spectrometry confirms the molecular weight and provides insight into the compound's stability and fragmentation. The predictive data and detailed methodologies presented in this guide provide researchers with a robust framework for the synthesis, verification, and further development of this promising scaffold in medicinal chemistry. The unique structural features of this molecule position it as a valuable asset for creating novel compounds with potentially enhanced therapeutic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]

- 5. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. jddtonline.info [jddtonline.info]

- 13. Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biocompare.com [biocompare.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H NMR spectrum of Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to serve as a definitive resource for researchers. We will delve into the predicted spectral features, the rationale behind signal assignment, a standardized experimental protocol for data acquisition, and potential spectral artifacts.

Introduction: The Significance of Spectroscopic Characterization

This compound is a member of the 1,2,4-oxadiazole class of heterocyclic compounds. This scaffold is of significant interest in drug discovery, with derivatives exhibiting a wide range of biological activities.[1] Accurate structural elucidation is a cornerstone of chemical research and development, ensuring the identity and purity of synthesized compounds. ¹H NMR spectroscopy provides a detailed fingerprint of a molecule, revealing the electronic environment of each proton, their connectivity, and stoichiometry. A thorough understanding of the ¹H NMR spectrum of this particular molecule is crucial for its synthesis, purification, and application in further research.

Foundational Principles of ¹H NMR Spectroscopy

A ¹H NMR spectrum provides four key pieces of information for structural determination:

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the chemical environment of the protons. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.

-

Integration: The area under each signal is proportional to the number of protons it represents.[2][3] This allows for the determination of the relative ratio of different types of protons in the molecule.

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The n+1 rule is a useful guide, where 'n' is the number of adjacent, non-equivalent protons.[2]

-

Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.[4]

Predicted ¹H NMR Spectrum of this compound

Based on the molecular structure of this compound, we can predict the following ¹H NMR spectrum.

Molecular Structure and Proton Environments:

Figure 1. Molecular structure of this compound with proton environments labeled (a), (b), and (c).

Predicted ¹H NMR Data (in CDCl₃):

| Signal | Protons | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| a | -CH₃ | 3H | ~1.4 | Triplet (t) | ~7.1 |

| b | -CH₂- | 2H | ~4.5 | Quartet (q) | ~7.1 |

| c | -CH₂Cl | 2H | ~4.9 | Singlet (s) | - |

In-Depth Spectral Analysis and Interpretation

A detailed examination of the predicted spectrum reveals the rationale behind the signal assignments.

-

Signal (a): -CH₃ Protons: These protons are part of the ethyl ester group. They are adjacent to a -CH₂- group, and according to the n+1 rule (2+1=3), their signal is predicted to be a triplet . Being distant from the electron-withdrawing oxadiazole ring and chlorine atom, they are the most shielded protons, appearing furthest upfield at approximately 1.4 ppm . Their integration value will be 3H .

-

Signal (b): -CH₂- Protons: These methylene protons of the ethyl group are adjacent to a -CH₃ group (n=3), resulting in a quartet (3+1=4) multiplicity. They are directly attached to an oxygen atom, which is electron-withdrawing, causing a downfield shift to around 4.5 ppm . The integration for this signal will be 2H . The coupling constant (J) for this quartet will be identical to that of the triplet from the -CH₃ protons, as they are coupled to each other.

-

Signal (c): -CH₂Cl Protons: The protons of the chloromethyl group are not adjacent to any other protons, so their signal is expected to be a singlet (0+1=1). This group is attached to the C5 position of the oxadiazole ring and also bears a highly electronegative chlorine atom. Both the ring and the chlorine are strongly electron-withdrawing, leading to significant deshielding. Consequently, this signal is predicted to appear furthest downfield at approximately 4.9 ppm . The integration will correspond to 2H .

Figure 2. Logical workflow for the prediction of the ¹H NMR spectrum.

Standardized Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum, the following protocol should be followed.

Materials:

-

This compound (5-25 mg)[5]

-

Deuterated chloroform (CDCl₃)

-

NMR tube (clean and dry)[5]

-

Pasteur pipette with a cotton or glass wool plug

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-25 mg of the compound into a clean, dry vial.[5]

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Filter the solution through a Pasteur pipette with a small plug of cotton or glass wool directly into the NMR tube to remove any particulate matter.

-

-

Instrument Setup (General Guidelines for a 400 MHz Spectrometer):

-

Insert the NMR tube into the spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp spectral lines.

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Set the number of scans (e.g., 8 or 16 for a moderately concentrated sample).

-

Set the relaxation delay (e.g., 1-2 seconds).

-

-

Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID).

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.

-

Integrate the signals and determine the relative peak areas.

-

Analyze the multiplicities and measure the coupling constants.

-

Potential Impurities and Their Spectral Signatures

During the synthesis of this compound, several impurities may arise. It is important to be able to identify their signals in the ¹H NMR spectrum.

-

Residual Solvents: Common solvents used in synthesis and purification can appear in the spectrum. For example, diethyl ether will show a quartet at ~3.48 ppm and a triplet at ~1.21 ppm in CDCl₃.[6][7]

-

Water: A broad singlet for water can appear at various chemical shifts, but is often around 1.56 ppm in CDCl₃.[6][7]

-

Starting Materials: Incomplete reaction may result in the presence of starting materials. For instance, if the synthesis involves chloroacetyl chloride, its hydrolysis product, chloroacetic acid, might be present, showing a singlet around 4.1 ppm.

Conclusion

The ¹H NMR spectrum of this compound is predicted to show three distinct signals corresponding to the three unique proton environments in the molecule. A triplet at ~1.4 ppm (3H), a quartet at ~4.5 ppm (2H), and a singlet at ~4.9 ppm (2H) are expected. This in-depth guide provides the theoretical foundation and practical knowledge necessary for the accurate interpretation of this spectrum, aiding researchers in the confident structural verification of this important heterocyclic compound. Adherence to the outlined experimental protocol will ensure the acquisition of high-resolution, reliable data.

References

An In-depth Technical Guide to the 13C NMR Analysis of Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate. It is designed to serve as a practical resource for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis and characterization of novel heterocyclic compounds.

The 1,2,4-oxadiazole ring is a significant scaffold in medicinal chemistry due to its bioisosteric relationship with esters and amides, offering improved metabolic stability.[1] The title compound, this compound, incorporates several key functional groups, making its structural elucidation a critical step in its development and application. 13C NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon framework of the molecule.[2][3]

Molecular Structure and Carbon Environments

A thorough understanding of the molecule's structure is fundamental to interpreting its 13C NMR spectrum. Each unique carbon atom in the molecule will, in principle, give rise to a distinct signal in the spectrum.[4][5]

Caption: Molecular structure of this compound.

Predicted 13C NMR Chemical Shifts

The chemical shift of each carbon is influenced by its local electronic environment. Electronegative atoms, such as oxygen, nitrogen, and chlorine, deshield the adjacent carbon nuclei, causing their signals to appear at higher chemical shifts (downfield).[6][7] Conversely, carbons in more electron-rich environments are shielded and resonate at lower chemical shifts (upfield).

Based on established ranges for similar functional groups and heterocyclic systems, the following table provides predicted chemical shifts for each carbon in this compound.[4][6][8][9][10][11]

| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | Carboxylate Carbonyl | 160 - 170 | Highly deshielded due to the double bond to one oxygen and a single bond to another. |

| C3 | Oxadiazole Ring Carbon | 165 - 175 | Part of a C=N bond within the heterocyclic ring, leading to significant deshielding. |

| C5 | Oxadiazole Ring Carbon | 175 - 185 | Attached to two electronegative nitrogen and oxygen atoms within the ring, resulting in the most downfield shift among the ring carbons. |

| -CH2- | Ethyl Group Methylene | 60 - 70 | Bonded to an electronegative oxygen atom, causing a downfield shift compared to a standard alkane. |

| -CH2Cl | Chloromethyl Carbon | 40 - 50 | The electronegative chlorine atom causes a downfield shift. |

| -CH3 | Ethyl Group Methyl | 10 - 20 | A typical aliphatic carbon, appearing in the upfield region of the spectrum. |

Experimental Protocol for 13C NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible 13C NMR spectra.

1. Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).[2]

-

The choice of solvent is critical; CDCl3 is a common choice for many organic molecules, and its carbon signal at ~77 ppm can serve as an internal reference.[8][10]

-

Ensure the sample is fully dissolved and free of any particulate matter.

2. NMR Instrument Parameters:

-

Spectrometer Frequency: A higher field strength (e.g., 100 MHz for 13C) provides better signal dispersion and sensitivity.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar) is typically used.[2]

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for quaternary carbons to fully relax, ensuring more accurate integration if quantitative analysis is required.[12]

-

Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[3][13]

-

Spectral Width (SW): A typical range of 0-220 ppm is sufficient to cover the chemical shifts of most organic compounds.[4]

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum using the solvent peak (e.g., CDCl3 at 77.16 ppm).

-

Integrate the peaks if quantitative information is desired, although routine 13C NMR is generally not used for precise quantification without specific experimental setups.[12][13]

Caption: A streamlined workflow for 13C NMR analysis.

Interpretation of the 13C NMR Spectrum

The interpretation of the 13C NMR spectrum involves assigning each observed signal to a specific carbon atom in the molecule.

-

Number of Signals: The spectrum is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.

-

Chemical Shift Analysis:

-

The signals for the two oxadiazole ring carbons (C3 and C5) and the carboxylate carbonyl carbon (C=O) will appear in the most downfield region (typically >160 ppm) due to the strong deshielding effects of the adjacent electronegative atoms and double bonds. Differentiating between these can be aided by computational predictions or comparison with spectra of similar known compounds.[14]

-

The signal for the methylene carbon of the ethyl group (-CH2-) will be in the 60-70 ppm range, characteristic of a carbon singly bonded to an oxygen.

-

The chloromethyl carbon (-CH2Cl) signal is expected in the 40-50 ppm range, shifted downfield by the chlorine atom.[6]

-

The methyl carbon of the ethyl group (-CH3) will be the most shielded, appearing in the upfield region around 10-20 ppm.

-

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or to confirm assignments, advanced NMR techniques can be employed.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for determining the multiplicity of each carbon signal (i.e., whether it is a CH, CH2, or CH3 group).[2][13] A DEPT-135 experiment, for instance, will show CH and CH3 signals as positive peaks and CH2 signals as negative peaks. Quaternary carbons (like the C=O and the two oxadiazole carbons) will be absent.

-

2D NMR Spectroscopy (HSQC and HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons, providing definitive assignments for protonated carbons.[3][13]

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.[3]

-

Caption: Logical relationships between NMR experiments for structure elucidation.

Conclusion

The 13C NMR analysis of this compound is a powerful and essential technique for its structural verification. By carefully preparing the sample, selecting appropriate experimental parameters, and systematically interpreting the resulting spectrum, researchers can confidently confirm the carbon framework of this important heterocyclic compound. The use of advanced techniques like DEPT and 2D NMR can further solidify these assignments, ensuring the scientific integrity of the data. This guide provides a robust framework for conducting and interpreting these analyses, empowering scientists in their drug discovery and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. Complete 1H and 13C NMR signal assignments and chemical shift calculations of four 1,2,4-oxadiazole-based light-emitting liquid crystals | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We explore the distinct fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Tandem Mass Spectrometry (ESI-MS/MS). The rationale behind the cleavage of the 1,2,4-oxadiazole core, the ethyl carboxylate group, and the chloromethyl substituent is detailed, providing researchers with the foundational knowledge required for structural elucidation and impurity profiling. This guide synthesizes established fragmentation principles with predictive analysis to serve as an essential reference for scientists and professionals in drug development and chemical analysis.

Introduction: The Analytical Imperative

This compound is a member of the 1,2,4-oxadiazole class of heterocycles, which are recognized for their diverse pharmacological properties and utility as synthetic intermediates.[1] The unambiguous characterization of such molecules is a critical step in the drug discovery and development pipeline. Mass spectrometry (MS) stands as a primary analytical technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.

Understanding the fragmentation pattern—the molecular fingerprint—of a compound is paramount for its identification in complex mixtures, metabolite studies, and quality control. This guide delves into the predictable yet complex fragmentation pathways of the title compound, explaining the chemical principles that govern the dissociation of its molecular ion under different ionization conditions.

Molecular Profile

-

Compound Name: this compound

-

Molecular Weight: 190.58 g/mol [3]

-

Monoisotopic Mass: 190.01453 Da[2]

-

Chemical Structure:

Principles of Ionization and Fragmentation

The fragmentation of an ion in a mass spectrometer is not random; it is a series of chemically logical events dictated by the ion's structure and internal energy. The two techniques discussed herein, Electron Ionization (EI) and Electrospray Ionization (ESI), impart different amounts of energy and produce different precursor ions, leading to distinct fragmentation spectra.

-

Electron Ionization (EI): A hard ionization technique where the molecule is bombarded with high-energy (typically 70 eV) electrons.[4] This process ejects an electron to form an energetically unstable odd-electron molecular ion (M⁺•), which rapidly undergoes extensive fragmentation.[5] The resulting spectrum is rich in fragment ions, providing deep structural detail.

-

Electrospray Ionization (ESI): A soft ionization technique that generates even-electron ions, typically a protonated molecule [M+H]⁺, with low internal energy.[6] Consequently, in-source fragmentation is minimal.[7] To elicit structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).[8]

Predicted Fragmentation under Electron Ionization (EI-MS)

Under EI conditions, the fragmentation of this compound is expected to be driven by the instability of the initial molecular ion (m/z 190/192) and the presence of multiple functional groups that can direct cleavage. The key pathways involve heterocyclic ring cleavage and fragmentations of the two side chains.

Key Fragmentation Pathways (EI):

-

Heterocyclic Ring Cleavage: The 1,2,4-oxadiazole ring is known to undergo characteristic cleavage under electron impact.[9] The most prominent pathway involves the scission of the N2–C3 and O1–C5 bonds, leading to the formation of distinct nitrile and isocyanate-type fragments.

-

α-Cleavage at the Ester: The ethyl carboxylate group is prone to several well-documented fragmentations.[10]

-

Loss of the Ethoxy Radical (•OC₂H₅): Cleavage of the C–O bond results in a stable acylium ion.

-

Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: While less common without a longer alkyl chain, a rearrangement involving the ethyl group is possible.

-

Loss of the Ethyl Radical (•C₂H₅): Cleavage of the O–CH₂ bond.

-

-

Cleavage of the Chloromethyl Group: The C-Cl bond is relatively weak, and the chloromethyl group directs specific fragmentations.

Any fragment containing the chlorine atom will exhibit a characteristic isotopic peak (M+2) at approximately one-third the intensity of the monoisotopic (M) peak.

Predicted EI Fragment Ions:

| m/z (³⁵Cl/³⁷Cl) | Proposed Ion Formula | Description of Origin |

| 190/192 | [C₆H₇ClN₂O₃]⁺• | Molecular Ion (M⁺•) |

| 161/163 | [C₅H₄ClN₂O₂]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 155 | [C₅H₆N₂O₃]⁺• | Loss of a chlorine radical (•Cl) |

| 145 | [C₆H₇N₂O₂]⁺ | Loss of the ethoxy radical (•OC₂H₅) to form an acylium ion |

| 114 | [C₄H₃N₂O₂]⁺ | Loss of •CH₂Cl and •OCH₃ from M⁺• |

| 98/100 | [C₃H₃ClN₂]⁺• | Ring fragmentation product |

| 70 | [C₂N₂O]⁺• | Core ring fragment from heterocyclic cleavage |

| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation[4] |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Visualization of EI Fragmentation Pathway

Caption: Predicted Electron Ionization (EI) fragmentation pathways.

Predicted Fragmentation under ESI-MS/MS

In positive-ion ESI, the molecule will readily form the protonated species, [M+H]⁺, with an m/z of 191/193. The fragmentation of this even-electron ion via CID will proceed primarily through the loss of small, stable neutral molecules.[11] The protonation site is likely one of the nitrogen atoms or the carbonyl oxygen, which will influence the subsequent fragmentation cascade.

Key Fragmentation Pathways (ESI-MS/MS):

-

Loss of Ethylene: A common pathway for protonated ethyl esters is the loss of a neutral ethylene molecule (C₂H₄, 28 Da) via a rearrangement, leaving a protonated carboxylic acid.

-

Loss of Ethanol: Direct loss of neutral ethanol (C₂H₅OH, 46 Da) is another plausible fragmentation from the protonated precursor.

-

Loss of HCl: The chloromethyl group can facilitate the elimination of neutral hydrogen chloride (HCl, 36 Da).

-

Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) can occur from fragments that contain a carboxylic acid moiety.

-

Ring Scission: Cleavage of the protonated oxadiazole ring can lead to losses of small molecules like hydrocyanic acid (HCN) or cyanamide (CH₂N₂).[12]

Predicted ESI-MS/MS Fragment Ions:

| Precursor m/z (³⁵Cl/³⁷Cl) | Fragment m/z (³⁵Cl/³⁷Cl) | Neutral Loss | Description of Origin |

| 191/193 | 163/165 | C₂H₄ (28) | Loss of ethylene from the ethyl ester group |

| 191/193 | 145/147 | C₂H₅OH (46) | Loss of neutral ethanol |

| 191/193 | 155 | HCl (36) | Elimination of hydrogen chloride |

| 163/165 | 119/121 | CO₂ (44) | Decarboxylation of the acid intermediate |

| 145/147 | 101/103 | CO₂ (44) | Decarboxylation after ethanol loss |

Visualization of ESI-MS/MS Fragmentation Pathway

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Experimental Protocols

To ensure the reproducibility and accuracy of the mass spectral data, the following standardized protocols are recommended.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol is designed for the analysis of thermally stable, volatile compounds like the target molecule.[13]

-

Sample Preparation:

-

Prepare a stock solution of the analyte at 1 mg/mL in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for analysis.

-

-

Gas Chromatography (GC) Conditions:

-

System: Agilent 8890 GC or equivalent.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.[4]

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 20°C/min.

-

Final hold: 280°C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[14]

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Solvent Delay: 3 minutes.

-

Scan Range: m/z 25–300.

-

Protocol 2: Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS)

This protocol is ideal for confirming molecular weight and obtaining targeted fragmentation data for less volatile samples or complex matrices.[15]

-

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) to a concentration of ~1 µg/mL.[16]

-

Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

-

Liquid Chromatography (LC) Conditions:

-

System: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: A reverse-phase column (e.g., C18, 2.1 mm x 50 mm, 1.8 µm) is recommended.[17]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

Start at 10% B.

-

Linear gradient to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B and re-equilibrate for 3 minutes.

-

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

System: Sciex Triple Quad™ 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 4500 V.

-

Source Temperature: 500°C.

-

MS1 Scan: Scan for the precursor ion at m/z 191.02.

-

MS2 Product Ion Scan: Isolate the precursor ion (m/z 191.0) and scan for product ions from m/z 40-200 using a collision energy of 10-30 eV.

-

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the well-established chemistry of its constituent functional groups. Under EI, fragmentation is extensive, driven by heterocyclic ring cleavage and losses from the ester and chloromethyl side chains. Under ESI-MS/MS, fragmentation of the protonated molecule is characterized by the loss of small, stable neutral molecules. The data and protocols presented in this guide provide a robust framework for the identification and structural confirmation of this compound, empowering researchers to confidently interpret their analytical data.

References

- 1. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H7ClN2O3) [pubchemlite.lcsb.uni.lu]

- 3. biocompare.com [biocompare.com]

- 4. benchchem.com [benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. clinicalpub.com [clinicalpub.com]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure of Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate

An In-depth Technical Guide to the Structural Elucidation of Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate

Abstract

This guide provides a comprehensive technical overview of the methodologies involved in determining the three-dimensional structure of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will explore the rationale behind its synthesis, the critical techniques for obtaining single crystals suitable for diffraction studies, and a detailed protocol for single-crystal X-ray diffraction (SC-XRD) analysis. While a definitive crystal structure for this specific molecule is not publicly deposited, this document serves as an expert guide to the complete workflow, presenting representative data to illustrate the analysis and interpretation of its molecular and supramolecular features. This paper is intended for researchers, scientists, and professionals in drug development who are engaged in the structural characterization of novel small molecules.

Introduction: The Scientific Imperative of the 1,2,4-Oxadiazole Scaffold

The five-membered 1,2,4-oxadiazole ring is a privileged scaffold in modern drug discovery.[1][2] Its prominence stems from its unique properties as a bioisostere, often acting as a metabolically stable replacement for more labile ester and amide functionalities.[3][4] This seemingly simple heterocycle has been incorporated into a vast number of compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][5] The development of drugs such as Ataluren, which contains a 1,2,4-oxadiazole core, underscores the therapeutic potential of this chemical class.[3]

Understanding the precise three-dimensional arrangement of atoms in a molecule—its crystal structure—is fundamental to rational drug design.[6] It provides invaluable insights into molecular conformation, stereochemistry, and the potential for intermolecular interactions (e.g., hydrogen bonding, halogen bonding) that govern crystal packing and, by extension, influence critical physicochemical properties like solubility and stability. For this compound, structural elucidation via single-crystal X-ray diffraction (SC-XRD) is the gold standard for revealing these details at atomic resolution.[6][7][8]

This guide details the complete process, from chemical synthesis to final structural validation, providing the scientific community with a robust framework for the characterization of this and similar novel chemical entities.

Synthesis and Purification

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. A common and effective strategy involves the cyclization of an amidoxime with an activated carboxylic acid derivative or an acyl chloride. For the target compound, a plausible and efficient route begins with the reaction of ethyl oxalamidate (an amidoxime precursor) with chloroacetyl chloride.

Experimental Protocol: Synthesis

-

Amidoxime Formation: Ethyl 2-amino-2-(hydroxyimino)acetate is prepared according to established literature procedures.

-

Acylation: The amidoxime (1.0 eq) is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (N₂ or Ar).

-

Base Addition: A non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine, is added to the solution, which is then cooled to 0 °C in an ice bath.

-

Cyclization Precursor: Chloroacetyl chloride (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

Thermal Cyclization: The solvent is removed under reduced pressure. The resulting crude intermediate is redissolved in a high-boiling point solvent like toluene or xylene and heated to reflux for 4-6 hours to facilitate the dehydrative cyclization to the 1,2,4-oxadiazole ring.

-

Work-up and Purification: The reaction mixture is cooled, washed sequentially with water and brine, and the organic layer is dried over anhydrous magnesium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Generation of Diffraction-Quality Single Crystals

The most significant bottleneck in SC-XRD is often the growth of a suitable, high-quality single crystal.[9] The ideal crystal should be a single, well-ordered lattice, free of significant defects, and typically between 0.1 and 0.4 mm in size.[10] Several techniques can be employed, with the choice of solvent being a critical parameter.[11]

Experimental Protocol: Crystallization

Method 1: Slow Evaporation (Primary Method)

-

Rationale: This is the simplest and most common method.[11][12] The gradual removal of solvent from a saturated solution slowly increases the concentration, promoting slow nucleation and crystal growth.

-

Procedure:

-

Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like DCM/hexane) in a clean, small vial.

-

Ensure the compound is fully dissolved, warming gently if necessary.

-

Cover the vial with a cap or paraffin film pierced with a few small holes using a needle. This restricts the rate of evaporation.

-

Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[12]

-

Method 2: Vapor Diffusion (Alternative Method)

-

Rationale: This technique is excellent for small quantities of material and allows for very slow changes in solvent composition, often yielding high-quality crystals.[11][13] It requires a binary solvent system: a "good" solvent in which the compound is soluble, and a miscible "anti-solvent" in which it is poorly soluble.

-

Procedure:

-

Dissolve the compound in a minimal amount of the "good" solvent (e.g., DCM) in a small, open vial.

-

Place this small vial inside a larger, sealed jar or beaker that contains a layer of the "anti-solvent" (e.g., hexane or diethyl ether).

-

Seal the larger container. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.

-

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a non-destructive analytical technique that provides the definitive three-dimensional structure of a crystalline material by analyzing the diffraction pattern of an X-ray beam scattered by the ordered atoms within the crystal.[6][10][14]

Workflow Diagram: From Crystal to Structure

Caption: Workflow for single-crystal X-ray structural elucidation.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Selection and Mounting: A suitable single crystal is identified under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer. The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). The crystal is rotated, and a series of diffraction images are collected by a detector.[6]

-

Data Reduction: The collected images are processed to integrate the intensities of the thousands of diffraction spots and apply corrections for experimental factors (e.g., Lorentz-polarization effects, absorption). This process yields a reflection file containing the Miller indices (h,k,l) and intensity for each reflection.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms (Cl, O, N, C).

-

Structure Refinement: An iterative process of full-matrix least-squares refinement is performed. In this stage, the atomic positions, and their anisotropic displacement parameters are adjusted to improve the agreement between the observed diffraction data and the data calculated from the structural model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using figures of merit such as the R1 factor, wR2, and Goodness-of-Fit (GooF). The final structural information is compiled into a Crystallographic Information File (CIF).

Results: Structural Insights

As no public crystal structure exists, we present a representative dataset consistent with a small organic molecule of this nature.

Table 1: Representative Crystallographic Data

| Parameter | Value |

| Empirical formula | C₆H₇ClN₂O₃ |

| Formula weight | 190.58 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 98.5° |

| Volume | 945.0 ų |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.338 Mg/m³ |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.115 |

| Goodness-of-fit (S) | 1.05 |

Molecular Structure Analysis: The refined structure would be expected to show the 1,2,4-oxadiazole ring as largely planar. The ethyl carboxylate group at the 3-position and the chloromethyl group at the 5-position would exhibit specific conformations dictated by steric and electronic factors. Key structural parameters to analyze would include:

-

Bond Lengths and Angles: Comparison with standard values for C-N, C-O, N-O, and C-Cl bonds to identify any unusual strain or electronic effects.

-

Torsion Angles: The conformation of the ethyl ester side chain (e.g., the C-C-O-C torsion angle) would be a key feature.

Supramolecular Analysis (Crystal Packing): The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. For this molecule, several interactions would be anticipated:

-

C-H···O Hydrogen Bonds: The carbonyl oxygen of the ester group is a strong hydrogen bond acceptor and would likely interact with C-H donors from neighboring molecules.

-

Halogen Bonding: The chlorine atom, acting as a Lewis acidic region (σ-hole), could potentially form short contacts with Lewis basic atoms like the nitrogen or oxygen atoms of adjacent oxadiazole rings.

-

π-π Stacking: The planar oxadiazole rings might engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

Conclusion